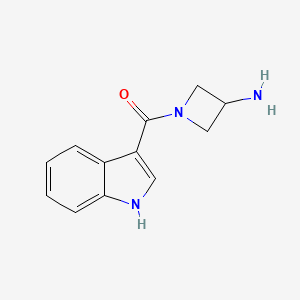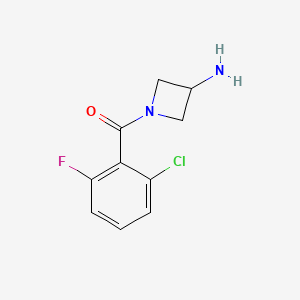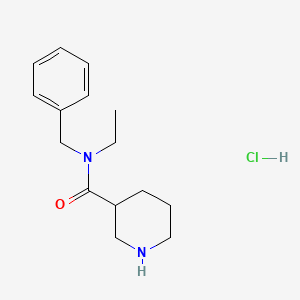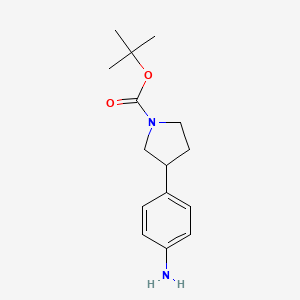![molecular formula C11H16N2O2 B1466586 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol CAS No. 1466161-39-6](/img/structure/B1466586.png)
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol
Overview
Description
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the compound’s structure and properties. For example, compounds containing an azetidine ring, like this one, are often used in drug design due to their ability to mimic the structure of peptides .
Mode of Action
The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the azetidine ring and the methoxy group could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its physicochemical properties, such as its solubility, stability, and molecular size. For example, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to decreased production of the pathway’s end products .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could decrease at high temperatures or extreme pH values .
Biochemical Analysis
Biochemical Properties
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound exhibits binding affinity towards cytochrome P450 enzymes, influencing their metabolic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction modulates neurotransmitter release and affects various physiological processes. Additionally, this compound inhibits certain cytochrome P450 enzymes, altering their metabolic activity and influencing drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to neurotoxicity and liver damage in animal models . Threshold effects have also been reported, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism . Additionally, this compound can modulate the levels of specific metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The subcellular localization of this compound is crucial for its biochemical activity and physiological effects .
Properties
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-3-8(11(10)14)5-13-6-9(12)7-13/h2-4,9,14H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCUELCZLMFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)




![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)
![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)



![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
